ML390, chemically known as N-[3-oxo-3-[[(1R)-1,2,3,4-tetrahydro-1-naphthalenyl]amino]propyl]-4-(trifluoromethoxy)-benzamide, is a potent and selective inhibitor of the enzyme dihydroorotate dehydrogenase (DHODH). [, , ] This enzyme plays a crucial role in the de novo pyrimidine biosynthesis pathway, which is essential for the production of nucleotides required for DNA and RNA synthesis. [, ] ML390 has emerged as a valuable tool in scientific research, particularly in the fields of oncology and virology, due to its ability to inhibit cell proliferation and viral replication by disrupting this crucial metabolic pathway. [, , ]
The synthesis of ML390 involves a multi-step chemical process that typically includes the formation of key intermediates followed by selective functionalization. The synthesis begins with the preparation of a precursor compound that contains the naphthalene moiety, which is then reacted with various reagents to introduce the trifluoromethoxy group and the amine functionality necessary for its biological activity.
A detailed reaction scheme would provide insight into each step, including purification methods such as chromatography to isolate the final product.
The molecular structure of ML390 reveals several functional groups that contribute to its activity as a dihydroorotate dehydrogenase inhibitor.
The three-dimensional conformation can be analyzed using computational chemistry tools to predict binding affinities and interactions with the target enzyme.
ML390 primarily acts through inhibition of dihydroorotate dehydrogenase, which plays a critical role in the synthesis of pyrimidines.
Technical details regarding kinetic studies, including IC50 values and binding affinities, would further elucidate its mechanism.
The mechanism of action for ML390 involves its interaction with dihydroorotate dehydrogenase, leading to decreased levels of dihydroorotate and subsequently limiting pyrimidine nucleotide synthesis.
ML390 exhibits several notable physical and chemical properties:
Relevant data on melting point, boiling point, and spectral properties (NMR, IR) would provide additional insights into its characteristics.
ML390 has significant scientific applications primarily in cancer research due to its role as a dihydroorotate dehydrogenase inhibitor.
Acute Myeloid Leukemia (AML) is a molecularly heterogeneous hematologic malignancy characterized by a blockade in myeloid differentiation, leading to the accumulation of immature blast cells in the bone marrow and peripheral blood. With a 5-year survival rate below 30% for adult patients and even poorer outcomes in elderly populations, AML represents a significant therapeutic challenge [3] [9]. A hallmark of AML pathogenesis is the dysregulation of transcription factors such as Homeobox A9 (HoxA9), which is overexpressed in ~70% of AML cases. HoxA9 maintains leukemic stem cells in a self-renewing, undifferentiated state by suppressing terminal myeloid maturation programs [1] [7]. Unlike acute promyelocytic leukemia (APL)—a subtype treatable with all-trans retinoic acid (ATRA)—the majority of AML subtypes lack effective differentiation therapies, creating an urgent need for novel approaches to overcome differentiation arrest [1] [3].
Dihydroorotate dehydrogenase (DHODH) is a mitochondrial enzyme catalyzing the fourth step in the de novo pyrimidine biosynthesis pathway: the oxidation of dihydroorotate (DHO) to orotate. This reaction is essential for the production of uridine monophosphate (UMP), the precursor for all pyrimidine nucleotides required for DNA/RNA synthesis, glycosylation, and lipid metabolism [3] [6]. While normal cells can partially compensate via the pyrimidine salvage pathway, rapidly proliferating AML blasts exhibit heightened dependence on de novo synthesis due to their metabolic reprogramming. Crucially, DHODH inhibition depletes intracellular uridine pools, triggering a cascade of effects:
ML390 emerged from a high-throughput phenotypic screen of 330,000 compounds from the NIH Molecular Libraries Program (MLPCN). The screen utilized a unique HoxA9-driven differentiation arrest model: bone marrow cells from lysozyme-GFP mice engineered to express an estrogen receptor-HoxA9 (ER-HoxA9) fusion protein. In this system, GFP expression served as a biomarker for myeloid differentiation [1] [7]. Two initial hit scaffolds were optimized for potency and selectivity, culminating in ML390 (also designated Compound 3G). Target deconvolution through genetic resistance studies and sequencing identified DHODH as ML390’s primary target, corroborated by the compound’s ability to phenocopy the effects of the known DHODH inhibitor brequinar [1] [4]. ML390 represents a chemically distinct class of DHODH inhibitors with promising preclinical activity across AML subtypes [1] [5].
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1